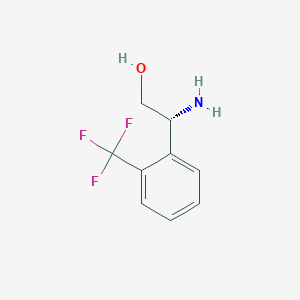

(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL

Description

(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is a chiral β-amino alcohol featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position.

Properties

IUPAC Name |

(2R)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRSHTSIVLNGMS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Synthesis via Multienzyme Cascades

Biocatalytic approaches have emerged as a sustainable strategy for synthesizing enantiopure amino alcohols. A seminal study demonstrated the conversion of L-phenylalanine derivatives into (R)-1-phenylethane-1,2-diol through a four-step enzymatic cascade involving tyrosine ammonia lyase (TAL), alcohol dehydrogenase (ADH), and ω-transaminase (ω-TA) . Adapting this methodology to (R)-2-amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol would require:

-

Deamination : A TAL-catalyzed deamination of a trifluoromethyl-substituted phenylalanine analog to yield cinnamic acid.

-

Reduction : ADH-mediated reduction of the α,β-unsaturated acid to a diol intermediate.

-

Transamination : ω-TA-driven transamination to introduce the amino group with strict (R)-selectivity.

In a scaled-up process, this approach achieved >99% ee and 81–92% isolated yields for structurally related amino alcohols . Critical parameters include pH control (8.5–9.0), NAD+ cofactor recycling, and the use of lyophilized E. coli cells for cost-effective catalysis.

Asymmetric Transfer Hydrogenation of Ketone Precursors

Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts has been successfully applied to synthesize (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, as detailed in a patent by Merck & Co. . The methodology involves:

-

Substrate Preparation : Synthesis of 2-(trifluoromethyl)phenyl ethan-1-one via Friedel-Crafts acylation.

-

Catalytic Hydrogenation : Use of a Ru-(S,S)-TsDPEN catalyst system with formic acid-triethylamine as the hydrogen donor.

-

Dynamic Kinetic Resolution : In situ racemization of the ketone ensures complete conversion to the (R)-alcohol.

This method achieved >99% ee and 85–90% yields for analogous compounds, with the trifluoromethyl group’s electron-withdrawing properties enhancing substrate binding to the chiral catalyst .

Multi-Step Organic Synthesis via Schiff Base Intermediates

A hybrid organic-enzymatic route was reported for synthesizing (R,E)-2-amino-2-phenyl-N'-(3-(trifluoromethyl)benzylidene)acetohydrazide, highlighting the utility of Schiff base formation . For the target amino alcohol, this approach could involve:

-

Condensation : Reaction of 2-(trifluoromethyl)benzaldehyde with an amino acid derivative to form a Schiff base.

-

Stereoselective Reduction : Catalytic hydrogenation or borohydride reduction to yield the (R)-configured amino alcohol.

-

Purification : Column chromatography (SiO₂, ethyl acetate/petroleum ether) to isolate the product.

Yields for related hydrazides ranged from 30–70%, with ee values dependent on the reducing agent’s stereoselectivity .

Comparative Analysis of Methodologies

The table below summarizes the efficiency of key synthetic routes:

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is primarily utilized in the development of pharmaceutical compounds due to its unique structural features that enhance biological activity.

- Neuroprotective Agents : The compound has been investigated for its potential neuroprotective properties. It serves as an intermediate in synthesizing agents aimed at treating neurodegenerative diseases, leveraging its ability to interact with specific receptors and enzymes involved in neuroprotection .

- Anticancer Research : Recent studies indicate that this compound may exhibit anticancer properties. Molecular docking studies suggest effective interactions with cancer cell targets, potentially leading to reduced viability of cancerous cells while sparing healthy cells .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis due to its chiral nature and functional groups.

- Chiral Synthesis : It is employed in synthesizing complex organic molecules where chirality is crucial. The trifluoromethyl group enhances the stability and bioavailability of synthesized products, making it valuable in developing agrochemicals and pharmaceuticals .

- Chemical Transformations : The compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the generation of diverse derivatives useful in further synthetic applications .

Biological Studies

The compound has been used in biological research to study enzyme-catalyzed reactions and mechanisms of chiral recognition.

- Enzyme Studies : It serves as a model substrate for investigating the stereoselectivity of enzymes, providing insights into enzyme mechanisms and the effects of chirality on biological activity .

Case Study 1: Neuroprotective Potential

A study focused on the synthesis of neuroprotective agents from (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL demonstrated its efficacy in protecting neuronal cells from oxidative stress. The results indicated significant promise for developing treatments for conditions such as Alzheimer's disease.

Case Study 2: Anticancer Activity

Molecular docking simulations were conducted to assess the binding affinity of (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL to cancer cell receptors. The findings revealed that the compound could effectively inhibit cancer cell growth through specific molecular interactions, highlighting its potential as a therapeutic agent against various cancers.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chiral center allows for selective binding to chiral receptors or enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethyl group’s electron-withdrawing and lipophilic nature distinguishes it from other substituents. Key analogs include:

Key Observations :

Physicochemical Properties

- Melting Points: Fluorinated compounds (e.g., ’s tetrafluoro derivatives) often exhibit lower melting points than non-fluorinated analogs, aiding purification .

Biological Activity

(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL, also known as (R)-2-amino-2-(2-(trifluoromethyl)phenyl)ethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₁ClF₃NO

- Molecular Weight : 241.64 g/mol

- CAS Number : 1391539-49-3

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

The compound exhibited selective toxicity towards cancer cells while showing lower effects on non-cancerous cells, indicating a promising therapeutic window.

The mechanism by which (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound activates caspase pathways, leading to programmed cell death in malignant cells.

Case Study 1: In Vivo Efficacy

In a murine model of breast cancer, administration of (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL resulted in:

- Tumor Volume Reduction : A significant decrease in tumor volume was observed after 30 days of treatment compared to control groups.

- Survival Rate Improvement : The survival rate in treated mice was higher than that in untreated controls, suggesting effective systemic activity against tumor progression.

Case Study 2: Combination Therapy

A study investigated the effects of combining (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL with established chemotherapeutics. The combination showed enhanced efficacy:

This indicates that the compound may enhance the effectiveness of existing therapies.

Safety Profile

The safety profile of (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL has been evaluated through subacute toxicity studies in animal models. Results indicated no significant adverse effects at therapeutic doses, reinforcing its potential for clinical use.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL while preserving stereochemical integrity?

- Methodological Answer : Optimize reaction conditions by adjusting catalysts (e.g., chiral catalysts like BINAP-metal complexes) and solvents (polar aprotic solvents like DMF or THF). Use low temperatures (−20°C to 0°C) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. For example, highlights the use of trifluoromethyl substitution to stabilize intermediates, improving yield . suggests stepwise purification (e.g., column chromatography followed by recrystallization) to isolate the desired enantiomer .

Q. What analytical techniques are critical for confirming the structural and stereochemical configuration of this compound?

- Methodological Answer : Employ a combination of:

- 2D NMR (COSY, NOESY) to verify spatial arrangement of the trifluoromethylphenyl group and hydroxyl/amino groups.

- X-ray crystallography for absolute configuration determination, especially when synthesizing novel analogs (as noted in for similar fluorinated amino alcohols) .

- Mass spectrometry (HRMS) to confirm molecular formula, particularly for detecting isotopic patterns from chlorine/fluorine substituents .

Q. How should researchers assess the compound’s preliminary biological activity in enzyme inhibition assays?

- Methodological Answer : Design dose-response assays using recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Include positive controls (e.g., known inhibitors) and measure IC₅₀ values. and emphasize the importance of trifluoromethyl groups in enhancing binding affinity to hydrophobic enzyme pockets; similar protocols can be adapted for this compound . Use surface plasmon resonance (SPR) to quantify binding kinetics .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how can this be systematically studied?

- Methodological Answer : Compare the (R)-enantiomer with its (S)-counterpart using molecular docking and MD simulations to predict binding poses. Validate experimentally via isothermal titration calorimetry (ITC) to measure thermodynamic differences in binding. demonstrates that chiral inversion in analogous compounds reduces activity by 10–100-fold, underscoring the need for enantiopure synthesis .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Reproduce assays under standardized conditions (pH, temperature, buffer composition).

- Test for off-target effects using proteome-wide activity profiling (e.g., kinome-wide screens).

- Investigate metabolic stability via liver microsome assays to rule out rapid degradation artifacts. highlights discrepancies in enzyme interaction studies due to trifluoromethoxy vs. trifluoromethyl substituents, suggesting structural analogs as controls .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with solubility and membrane permeability. Perform in silico ADMET prediction (e.g., SwissADME) to prioritize derivatives. notes that substituting the phenyl ring’s chloro group with electron-withdrawing groups enhances metabolic stability .

Q. What experimental approaches address solubility challenges in in vivo studies?

- Methodological Answer :

- Salt formation : Convert to hydrochloride salts (as in ) to improve aqueous solubility .

- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes.

- Co-solvent systems : Test combinations of PEG-400 and saline for parenteral administration.

Q. How can researchers systematically design analogs to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold hopping : Replace the trifluoromethyl group with difluoromethoxy or sulfonyl groups (as in ) .

- Bioisosteric replacement : Substitute the hydroxyl group with a methanesulfonamide to modulate polarity (see for similar strategies) .

- Synthetic diversification : Introduce substituents at the phenyl ring’s meta/para positions via Suzuki-Miyaura coupling .

Q. What protocols ensure stability during long-term storage and under experimental conditions?

- Methodological Answer : Store lyophilized samples at −80°C under argon to prevent oxidation. For solution-phase storage, use deuterated DMSO to monitor degradation via NMR. recommends stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.